![molecular formula C12H21NO3 B081651 2-Nitrocyclododecanone CAS No. 13154-31-9](/img/structure/B81651.png)
2-Nitrocyclododecanone
Overview
Description
Synthesis Analysis
The exact synthesis process of 2-Nitrocyclododecanone is not clearly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of 2-Nitrocyclododecanone is represented by the linear formula: O2NC12H21(=O) . It has a molecular weight of 227.30 . The compound’s structures have been confirmed by (1)H NMR, IR, and elemental analysis .Chemical Reactions Analysis
The specific chemical reactions involving 2-Nitrocyclododecanone are not clearly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Nitrocyclododecanone are not clearly mentioned in the available resources .Scientific Research Applications
Synthesis of Heterophanes and Macrocycles : The ring enlargement of 2-nitrocyclododecanone has been used for the synthesis of macrocyclic compounds like [10]heterophanes. These heterophanes have applications in designing new materials and pharmaceuticals (Hadj-Abo, Bienz, & Hesse, 1994).
Study on Synthesis Methods : Research has been conducted on optimizing the synthesis of α-nitrocyclododecanone, focusing on reaction conditions like temperature, time, and solvent. These studies contribute to the efficient industrial production of this compound (Wang Dao-quan, 2007).
Macrocyclic Lactams Synthesis : 2-Nitrocyclododecanone has been converted to various N-substituted amides and macrocyclic lactams, which are important in the development of pharmaceuticals (Wälchli & Hesse, 1982).
Crystal and Molecular Structure Analysis : The compound has been used in the study of molecular structures through crystallography, enhancing our understanding of molecular interactions and conformations (Wang, Ming-an, Zhang, Ning, Hou, Xue-Tai, & Dao-Quan, 2005).
Synthesis of Lactones and Lactams : Its application in the synthesis of various lactones and lactams showcases its versatility in organic synthesis, aiding in the development of new compounds with potential pharmaceutical applications (Jia, Liang, Chang, & Wang Dao-quan, 2007).
Nitroheterocyclic Drugs Study : Research into nitroheterocyclic drugs, which includes compounds like 2-nitrocyclododecanone, sheds light on their broad-spectrum activity against various infections, thus contributing to medical therapeutics (Raether & Hänel, 2003).
Phototoxicity Studies : The phototoxicity of nitro compounds including derivatives of 2-nitrocyclododecanone, has been studied, providing insights into the environmental and health impacts of these compounds (Kagan, Tian P. Wang, Benight, Tuveson, Guizhi Wang, & Fu, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-nitrocyclododecan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-12-10-8-6-4-2-1-3-5-7-9-11(12)13(15)16/h11H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKBTEDZSLYKRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319089 | |
Record name | 2-Nitrocyclododecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13154-31-9 | |
Record name | NSC339629 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitrocyclododecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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